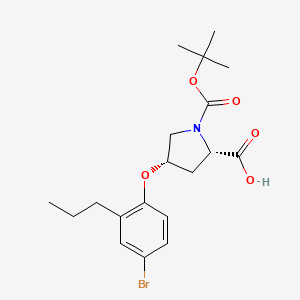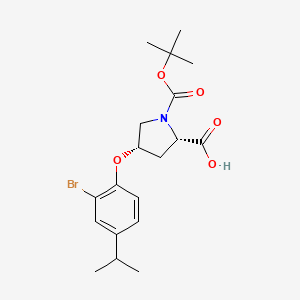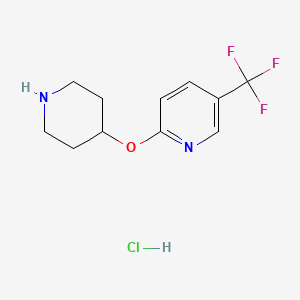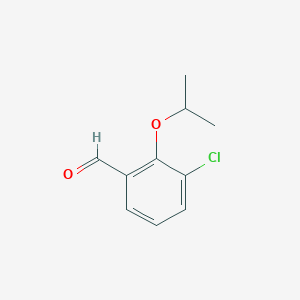
3-Chloro-2-isopropoxybenzaldehyde
Übersicht
Beschreibung
3-Chloro-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 g/mol . This compound is used in various chemical reactions and can be purchased from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, and a formyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Wissenschaftliche Forschungsanwendungen
Vasculoprotective Properties
3-Hydroxybenzaldehyde (3-HBA) , a related compound to 3-Chloro-2-isopropoxybenzaldehyde, has been studied for its vasculoprotective effects. It has demonstrated potential in preventing the migration and proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It also showed promising results in various in vitro and in vivo models, suggesting its potential as a therapeutic agent for vascular diseases (Kong et al., 2016).
Neuroprotective and Cognitive Effects
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another related compound with a pleasant aroma used in various industries. It has shown the ability to cross the blood-brain barrier, offering antioxidant and neuroprotective activities. Studies have indicated its potential in mitigating behavioral impairments, neurochemical deficits, and oxidative stress in models of Parkinson's disease. However, further research is needed to understand its complete range of effects (Dhanalakshmi et al., 2016).
Anti-Obesity and Metabolic Effects
2,4,6-Trihydroxybenzaldehyde (THB) has been evaluated for its anti-obesity effects. It showed significant potential in inhibiting adipogenesis and reducing weight gain in high-fat diet-induced obesity models. THB also demonstrated promising results in regulating serum levels of glucose, triglycerides, and cholesterol, highlighting its potential as a nutraceutical for preventing or treating obesity and related metabolic disorders (Kim et al., 2015).
Anti-Inflammatory Properties
3-Bromo-4,5-Dihydroxybenzaldehyde (BDB) , isolated from red algae, has been studied for its anti-inflammatory properties, particularly in conditions like atopic dermatitis. It showed effectiveness in suppressing symptoms and reducing proinflammatory cytokine production, suggesting its potential as a therapeutic strategy for allergic inflammation conditions (Kang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSMSVNKDRYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
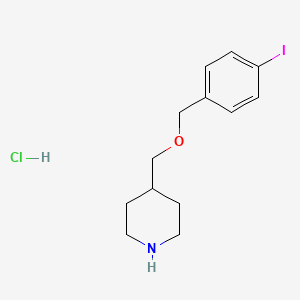
![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
